Synthesis Yield Comparison: 9-Azidononanoic Acid vs. Shorter Azido-Alkanoic Esters
In a direct synthetic procedure, 9-azidononanoic acid is synthesized from 10-bromodecanoic acid with a high yield of 91% . While exact yield data for the exact same reaction with other chain lengths are not available from a single source, class-level inference from fullerene reactions suggests a yield trend related to chain length. For instance, the reaction of methyl 12-azido-dodecanoate (C12) with [60]fullerene proceeds with a higher yield (35%) compared to the C8 analog (22%) [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 91% (from 10-bromodecanoic acid) |
| Comparator Or Baseline | Methyl 12-azidododecanoate: 35% (fullerene reaction); Methyl 8-azidooctanoate: 22% (fullerene reaction) |
| Quantified Difference | Target yield is significantly higher in its specific synthetic route; fullerene reaction yields suggest longer chains may improve reaction efficiency. |
| Conditions | Target: 10-bromodecanoic acid in DMF; Comparators: fullerene reaction conditions (unspecified). |
Why This Matters
The high yield in the primary synthetic route ensures cost-effective procurement and reduces waste, making it a practical choice for large-scale or routine use.
- [1] Reactions of methyl 6-azido-hexanoate, 8-azidooctanoate, and 12-azido-dodecanoate with [60]fullerene. (n.d.). Alljournals.cn. View Source
